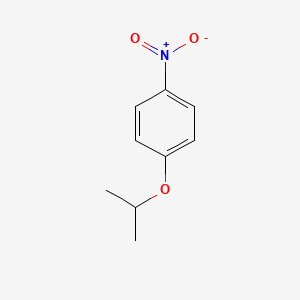

1-Isopropoxy-4-nitrobenzene

Vue d'ensemble

Description

1-Isopropoxy-4-nitrobenzene is an aromatic nitro compound with the molecular formula C₉H₁₁NO₃. It is characterized by the presence of an isopropoxy group and a nitro group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Isopropoxy-4-nitrobenzene can be synthesized through the nitration of isopropoxybenzene. The nitration process involves the reaction of isopropoxybenzene with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at a controlled temperature to ensure the selective introduction of the nitro group at the para position relative to the isopropoxy group.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product. The nitration reaction is followed by purification steps such as recrystallization or distillation to obtain the desired compound.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Isopropoxy-4-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Oxidation: Although less common, the isopropoxy group can be oxidized to form corresponding carbonyl compounds under strong oxidative conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed:

Reduction: 1-Isopropoxy-4-aminobenzene.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Oxidation: Corresponding carbonyl compounds such as aldehydes or ketones.

Applications De Recherche Scientifique

Synthesis and Catalysis

Reductive Amination:

1-Isopropoxy-4-nitrobenzene has been utilized as an amination agent in the one-pot reductive amination of carbonyl compounds. This process involves the reduction of nitro compounds to amines, followed by their reaction with aldehydes or ketones to form amine products. Recent studies demonstrated that using iridium catalysts, this compound effectively participates in these reactions, yielding moderate to high conversions depending on the substrate conditions .

Case Study:

A study explored the substrate scope using this compound in reductive amination with various aldehydes and ketones. The results indicated that under optimized conditions (e.g., temperature and solvent choice), high yields of desired products were achieved, showcasing the versatility of this compound in synthetic applications .

| Substrate Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Aldehydes | DMF + H2O, 80 °C | Up to 97 |

| Ketones | DMF + H2O, Room Temperature | Up to 90 |

Enzyme Inhibition Studies

This compound has been investigated for its role as a competitive inhibitor in enzymatic reactions. Specifically, it inhibits the hydrolysis of p-nitrophenyl acetate by artificial carboxylesterases, which are designed to mimic natural enzyme activity. This inhibition highlights its potential utility in studying enzyme kinetics and mechanisms .

Case Study:

In a study assessing the kinetics of hydrolysis reactions, varying concentrations of this compound were used to evaluate its inhibitory effects on substrate conversion rates. The findings indicated that it effectively reduced the activity of the artificial esterase, providing insights into substrate interactions and enzyme design .

Interaction with Cytochrome P450 Enzymes

Research has shown that this compound interacts with cytochrome P450 enzymes, specifically P450 1A2. It exhibits homotropic cooperativity, influencing the oxidation of various substrates. This interaction is significant for understanding drug metabolism and the design of pharmaceuticals .

Case Study:

In experiments monitoring the oxidation reactions catalyzed by P450 1A2, this compound was found to inhibit substrate oxidation effectively. The study utilized spectrophotometric methods to quantify reaction rates and determine the impact of this compound on enzymatic activity .

Mécanisme D'action

The mechanism of action of 1-isopropoxy-4-nitrobenzene involves its interaction with various molecular targets and pathways:

Enzyme Interactions: The compound exhibits cooperativity with cytochrome P450 enzymes, influencing their catalytic activity and binding interactions.

Reduction Processes: In environmental applications, the compound undergoes reduction to form aniline derivatives, which are further degraded through various pathways.

Comparaison Avec Des Composés Similaires

1-Isopropoxy-4-nitrobenzene can be compared with other similar compounds such as:

1-Methoxy-4-nitrobenzene: Similar structure but with a methoxy group instead of an isopropoxy group. It exhibits different reactivity and physical properties.

1-Ethoxy-4-nitrobenzene: Contains an ethoxy group, leading to variations in its chemical behavior and applications.

1-Isopropoxy-2-nitrobenzene: The nitro group is positioned ortho to the isopropoxy group, resulting in different steric and electronic effects.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions in various chemical and biological systems.

Activité Biologique

1-Isopropoxy-4-nitrobenzene is a chemical compound with significant biological activity, particularly in the context of enzymatic inhibition and potential therapeutic applications. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H11NO3

- Molecular Weight : 181.19 g/mol

- CAS Number : 26455-31-2

This compound has been identified as a competitive inhibitor in various enzymatic reactions. A notable study demonstrated its role in inhibiting the hydrolysis of p-nitrophenyl acetate by an artificial esterase, which is significant for understanding its potential as a biochemical tool in enzyme studies. The compound's ability to interact with the active site of enzymes suggests that it may be useful in modulating enzyme activity in biochemical pathways .

Inhibition Studies

In a recent study, this compound was tested for its inhibitory effects on artificial esterases designed to mimic natural enzymes. The compound showed competitive inhibition, meaning it competes with the substrate for binding to the enzyme's active site. The inhibition constant () was determined through Dixon analysis, indicating the strength of its inhibitory effect .

Case Studies and Research Findings

Data Table: Summary of Biological Activities

Future Directions and Research Opportunities

The biological activity of this compound presents several avenues for future research:

- Mechanistic Studies : Further exploration into the specific mechanisms by which this compound inhibits enzymatic activity could provide insights into its potential applications in drug design.

- Therapeutic Applications : Investigating its effects on neurodegenerative diseases could uncover new therapeutic strategies.

- Structure-Activity Relationship (SAR) : Understanding how structural modifications affect its biological activity may lead to more potent inhibitors or novel therapeutic agents.

Propriétés

IUPAC Name |

1-nitro-4-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-7(2)13-9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOJVDNLACMALV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40504794 | |

| Record name | 1-Nitro-4-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26455-31-2 | |

| Record name | 1-Nitro-4-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-Isopropoxy-4-nitrobenzene interact with biological systems, specifically regarding enzyme activity?

A: Research indicates that this compound acts as a competitive inhibitor of certain enzymes. For example, it can inhibit the hydrolysis of p-nitrophenyl acetate by artificial esterases constructed from self-assembling peptides. [] This inhibition likely occurs through competition for the active site of the esterase, preventing the substrate from binding and being hydrolyzed.

Q2: What is the role of this compound in studying cytochrome P450 enzymes?

A: While the provided abstract doesn't delve into specifics, it highlights that this compound is involved in research exploring the cooperativity of cytochrome P450 1A2. [] This suggests the compound likely serves as either a substrate or an inhibitor in studies investigating the enzyme's mechanism and potential interactions with other molecules.

Q3: Can you describe an efficient synthetic method for producing this compound?

A: A highly efficient method utilizes a multi-site phase-transfer catalyst (MPTC) like 1,4-dibenzyl-1,4-diazoniabicyclo(2.2.2)octanium dichloride under ultrasound irradiation (40 kHz, 300W). [] This approach facilitates the reaction between 1-chloro-4-nitrobenzene and isopropyl alcohol in a solid-liquid phase-transfer catalysis condition, resulting in the successful synthesis of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.